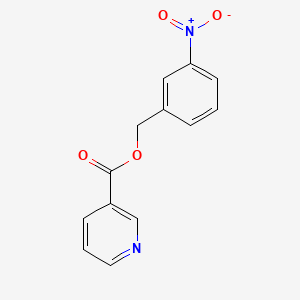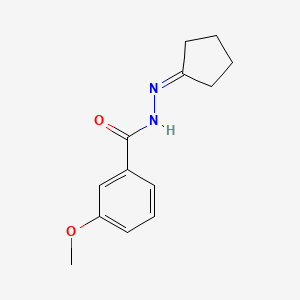![molecular formula C18H17N3O2 B5809926 N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as DPA-714, is a novel ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that has been implicated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has shown promising results in preclinical studies as a potential diagnostic tool for these disorders.
作用機序
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide binds to TSPO with high affinity and specificity, allowing for the visualization of TSPO expression in vivo. TSPO is involved in numerous physiological processes, including cholesterol transport, steroidogenesis, and apoptosis. In neuroinflammation, TSPO expression is upregulated in activated microglia and astrocytes, which leads to the production of proinflammatory cytokines and reactive oxygen species. By imaging TSPO expression, this compound can provide insight into the underlying mechanisms of neuroinflammation and potential targets for therapeutic intervention.
Biochemical and Physiological Effects
This compound has been shown to be safe and well-tolerated in preclinical studies. It has a half-life of approximately 3 hours in rats and is rapidly metabolized and excreted. This compound does not appear to have any significant effects on physiological parameters, such as heart rate, blood pressure, or body temperature. However, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of this compound.
実験室実験の利点と制限
One of the main advantages of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its high affinity and specificity for TSPO. This allows for accurate imaging of TSPO expression in vivo, which can provide valuable information about the underlying mechanisms of neurological disorders. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation of this compound is its short half-life, which may limit its utility for longitudinal studies. Additionally, this compound has not yet been approved for clinical use, which may restrict its availability for research.
将来の方向性
There are several potential future directions for research on N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetics and pharmacodynamics. This could include the synthesis of radiolabeled compounds for PET imaging or the development of fluorescent probes for microscopy. Another area of interest is the use of this compound for monitoring the efficacy of potential treatments for neurological disorders. By imaging TSPO expression before and after treatment, researchers can evaluate the effectiveness of various therapies and identify potential targets for drug development. Finally, further studies are needed to fully characterize the biochemical and physiological effects of this compound and its potential limitations for research.
合成法
The synthesis of N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves several steps, including the reaction of 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde with N,N-dimethylbenzamide in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically around 40-50%, and the purity can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学的研究の応用
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been used in various preclinical studies as a radioligand for imaging TSPO in the brain. TSPO is upregulated in activated microglia and astrocytes, which are involved in the inflammatory response in neurological disorders. By imaging TSPO, this compound can provide information about the extent and severity of neuroinflammation in vivo. This can be useful for diagnosing and monitoring the progression of neurological disorders, as well as evaluating the efficacy of potential treatments.
特性
IUPAC Name |
N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-7-6-10-15(11-13)18(22)21(2)12-16-19-17(20-23-16)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULNDWIGFXFKOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoate](/img/structure/B5809848.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)



![3-(2-furyl)-N-[(3-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5809887.png)
![7-[(4-methoxybenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5809898.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)